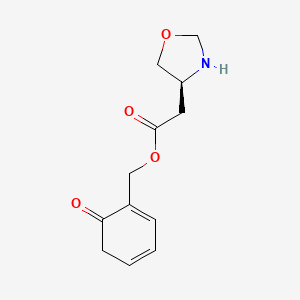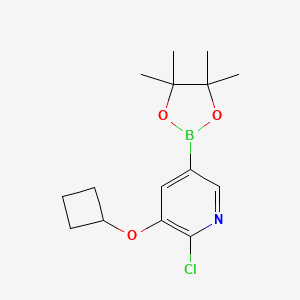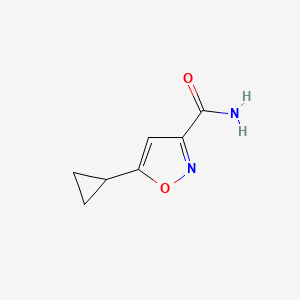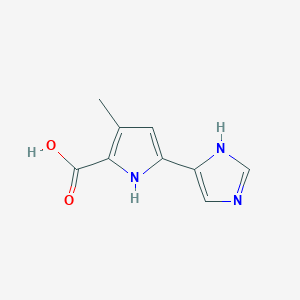
5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyrrole rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves the condensation of ketones with amidines, followed by cyclization . These reactions often require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its presence in biologically active molecules makes it a candidate for drug development, particularly in designing inhibitors or activators of specific enzymes.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mecanismo De Acción
The mechanism by which 5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Compounds like 1H-imidazole-4-carboxylic acid share structural similarities and exhibit similar chemical reactivity.
Pyrrole derivatives: Compounds such as 2,5-dimethylpyrrole also share structural features and can undergo similar reactions.
Uniqueness
What sets 5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid apart is the combination of both imidazole and pyrrole rings in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets, enhancing its versatility in research and industrial applications.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
5-(1H-imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-2-6(7-3-10-4-11-7)12-8(5)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14) |
Clave InChI |
WIBBNNODOJWSJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1)C2=CN=CN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



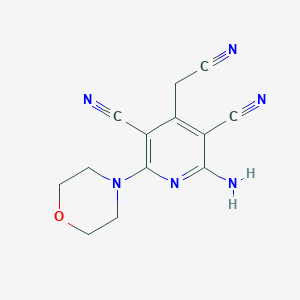
![2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)
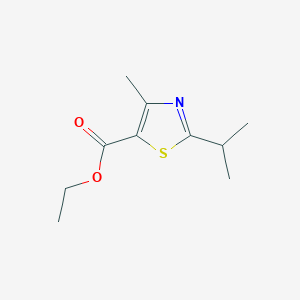
![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)
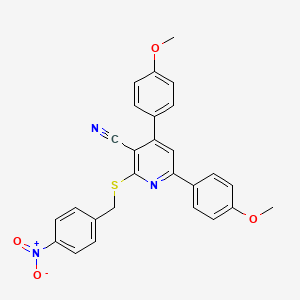

![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B11771907.png)
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)
